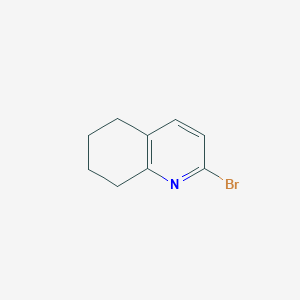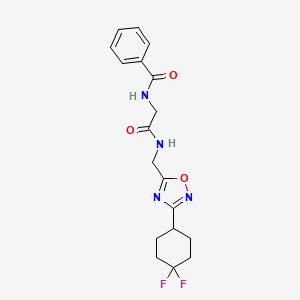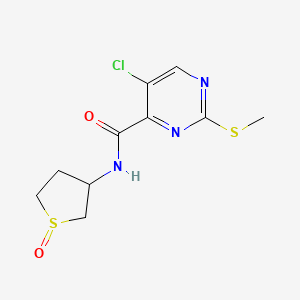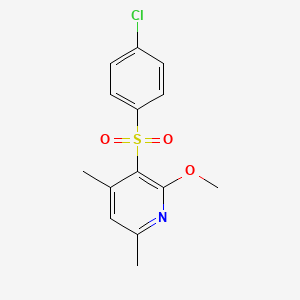
2-Bromo-5,6,7,8-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5,6,7,8-tetrahydroquinoline is a derivative of tetrahydroquinoline, a bicyclic compound that consists of a pyridine ring fused to a cyclohexene . It has a molecular weight of 212.09 .
Synthesis Analysis
The synthesis of aryl-substituted quinolines and tetrahydroquinolines can be achieved through Suzuki–Miyaura cross-coupling reactions . This involves the coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids .Molecular Structure Analysis
The molecular formula of 2-Bromo-5,6,7,8-tetrahydroquinoline is C9H11N . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The reaction mechanism involves protonation at the carbonyl oxygen in aldehyde, addition of aniline NH2 group to the alkenal β-carbon followed by cyclization of adduct, dehydration of cyclic intermediate, and oxidation of dihydroquinoline by phosphotungstic acid or air to quinoline .Aplicaciones Científicas De Investigación
Synthesis of Quinoline Derivatives
2-Bromo-5,6,7,8-tetrahydroquinoline: is a key intermediate in the synthesis of various quinoline derivatives. These derivatives are synthesized through conventional methods like Skraup, Doebner-Von Miller, and Friedlander syntheses, as well as modern techniques like Suzuki–Miyaura cross-coupling reactions . The versatility of the quinoline ring allows for the development of compounds with a wide range of medicinal benefits.
Antimalarial Activity
Quinoline derivatives have a long history of use in antimalarial drugs. The structural motif of quinoline is crucial for the activity against malaria parasites. Research into new quinoline-based compounds continues to be a significant area of study, with 2-Bromo-5,6,7,8-tetrahydroquinoline serving as a precursor for potential antimalarial agents .
Anticancer Properties
Some quinoline derivatives exhibit promising anticancer properties. The introduction of various substituents into the quinoline nucleus can enhance its cytotoxicity against cancer cells. As a halogenated compound, 2-Bromo-5,6,7,8-tetrahydroquinoline can be used to develop new anticancer agents through further functionalization .
Antibacterial and Antifungal Applications
The quinoline scaffold is associated with antibacterial and antifungal activities. Derivatives of 2-Bromo-5,6,7,8-tetrahydroquinoline can be designed to target specific bacterial and fungal strains, contributing to the development of new antibiotics and antifungals .
Anti-inflammatory and Analgesic Effects
Quinoline derivatives are known to possess anti-inflammatory and analgesic effects. The modification of 2-Bromo-5,6,7,8-tetrahydroquinoline can lead to the discovery of new drugs that can effectively manage pain and inflammation without the side effects associated with current medications .
Cardiovascular Research
Quinoline compounds have been investigated for their potential cardiovascular benefits. They can act as cardiotonic agents, improving heart muscle function. Research into 2-Bromo-5,6,7,8-tetrahydroquinoline derivatives could lead to advancements in the treatment of heart diseases .
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a derivative of quinoline, which is known to interact with various biological targets, including enzymes, receptors, and proteins
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating enzymatic activity . The bromine atom in 2-Bromo-5,6,7,8-tetrahydroquinoline could potentially enhance these interactions due to its electronegativity and size.
Biochemical Pathways
Quinoline derivatives are known to influence several biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis
Result of Action
Quinoline derivatives are known to exert various biological effects, such as anti-inflammatory, antimalarial, and anticancer activities . The specific effects of this compound would depend on its targets and mode of action.
Propiedades
IUPAC Name |
2-bromo-5,6,7,8-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKJABMIDAWWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,6,7,8-tetrahydroquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2880289.png)
![[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(4-chlorophenyl)methanone](/img/structure/B2880291.png)




![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide](/img/structure/B2880296.png)

![4-(2-Methylpropyl)-1,6-dioxaspiro[2.5]octane](/img/structure/B2880298.png)



![3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B2880308.png)
